2-((3-Fluorobenzyl)thio)acetic acid
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Overview
Description
2-((3-Fluorobenzyl)thio)acetic acid is an organic compound characterized by the presence of a fluorine atom on the benzyl group and a thioacetic acid moiety. It is primarily used in laboratory settings for research purposes and is known for its unique chemical properties, which make it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Fluorobenzyl)thio)acetic acid typically involves the reaction of 3-fluorobenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of thioglycolic acid attacks the benzyl chloride, resulting in the formation of the thioether linkage .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((3-Fluorobenzyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-((3-Fluorobenzyl)thio)acetic acid is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Fluorobenzyl)thio)acetic acid involves its interaction with various molecular targets. The thioether group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity and affect metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-((4-Fluorobenzyl)thio)acetic acid: Similar structure but with the fluorine atom on the para position.
2-((3-Chlorobenzyl)thio)acetic acid: Chlorine atom instead of fluorine.
2-((3-Methylbenzyl)thio)acetic acid: Methyl group instead of fluorine.
Uniqueness
2-((3-Fluorobenzyl)thio)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in research applications where specific reactivity patterns are desired .
Biological Activity
2-((3-Fluorobenzyl)thio)acetic acid is a sulfur-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer and antimicrobial properties. This article will detail its synthesis, biological evaluations, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorobenzyl chloride with sodium thioacetate, followed by hydrolysis to yield the final product. This method allows for the incorporation of the fluorobenzyl group, which is significant for enhancing biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. For instance, a study evaluated its effects on various cancer cell lines, including breast cancer (MDA-MB-231). The compound demonstrated an IC50 value comparable to established chemotherapeutic agents, indicating its potential as a therapeutic agent in oncology.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | 27.6 |
Paclitaxel | MDA-MB-231 | 29.3 |
This suggests that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that compounds with thioether moieties often exhibit enhanced antibacterial properties. In particular, this compound has been tested against various bacterial strains with results indicating effective inhibition at low concentrations.
Bacterial Strain | EC50 (mg/L) |
---|---|
Ralstonia solanacearum | 40 - 78 |
Xanthomonas oryzae | 83 |
These findings suggest that the compound's thioether structure contributes to its efficacy against bacterial pathogens, potentially offering a new avenue for antibiotic development.
Case Studies
- Breast Cancer Inhibition : A study published in November 2024 highlighted the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives, which included analogs of this compound. The results demonstrated significant inhibitory effects on MDA-MB-231 cells, positioning these derivatives as potential candidates for targeted cancer therapies .
- Antibacterial Activity Assessment : Another investigation focused on the antibacterial activities of sulfur-containing compounds revealed that derivatives similar to this compound exhibited lower EC50 values compared to traditional antibiotics like thiodiazole copper and bismerthiazol against Ralstonia solanacearum .
Properties
Molecular Formula |
C9H9FO2S |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C9H9FO2S/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) |
InChI Key |
WRNKBSNOLIRPRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSCC(=O)O |
Origin of Product |
United States |
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